N,2-diphenylbutanamide

Description

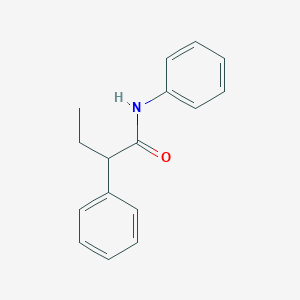

Structure

3D Structure

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

N,2-diphenylbutanamide |

InChI |

InChI=1S/C16H17NO/c1-2-15(13-9-5-3-6-10-13)16(18)17-14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,17,18) |

InChI Key |

BDKOFTGODYDQOQ-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Mechanistic Investigations of N,2 Diphenylbutanamide Reactions

Elucidation of Reaction Pathways and Kinetic Analysis in Butanamide Synthesis

The synthesis of N,2-diphenylbutanamide and related structures can be achieved through various means, with modern methods often employing catalyzed reactions that offer high efficiency and selectivity. Mechanistic studies into these syntheses focus on understanding the sequence of elementary steps that transform reactants into products. A notable pathway involves the photoinduced, copper-catalyzed coupling of an aniline (B41778) with a tertiary alkyl electrophile, such as a 2-halo-2-phenylbutanamide derivative. caltech.edu

A working hypothesis for such a reaction pathway suggests a sequence initiated by a copper(I) complex. caltech.edu The elucidation of these pathways is critical for optimizing reaction conditions and improving yields. The process of determining the sequence of events in a reaction and the rates of these steps is greatly aided by reaction progress kinetic analysis (RPKA). wikipedia.org RPKA is a powerful technique for determining the rate laws of chemical reactions under synthetically relevant conditions, where the concentrations of multiple reactants change over time. wikipedia.org This method can provide insights into complex behaviors like catalyst activation or deactivation and changes in the reaction mechanism over the course of the reaction. wikipedia.org While specific RPKA data for this compound is not detailed in the provided sources, the principles of this analysis are fundamental to understanding its synthesis. The general approach involves monitoring reactant and product concentrations over time to derive a kinetic profile of the reaction. wikipedia.orgbeilstein-institut.de

A proposed mechanistic pathway for a related C-N coupling reaction is outlined below.

| Step | Description | Key Species Involved |

| 1 | Catalyst Activation | Copper(I) complex (e.g., CuA) is established as the active catalyst. caltech.edu |

| 2 | Formation of Key Intermediate | A chiral copper(II)–anilido complex is formed. caltech.edu |

| 3 | Radical Generation | A tertiary organic radical is generated from the alkyl electrophile under photoinduced conditions. caltech.edu |

| 4 | C-N Bond Formation | The copper(II)-anilido complex couples with the tertiary organic radical to form the C-N bond, yielding the product. caltech.edu |

| 5 | Catalyst Regeneration | The copper catalyst is regenerated, allowing it to re-enter the catalytic cycle. nsf.gov |

This table outlines a generalized, hypothetical reaction pathway based on similar copper-catalyzed amination reactions.

Kinetic models, often developed based on proposed mechanisms like the Langmuir-Hinshelwood-Hinshelwood-Watson (LHHW) or modified Hattori mechanisms in heterogeneous catalysis, are used to describe the reaction dynamics. researchcommons.orgresearchcommons.org These models can help identify the rate-determining step of the reaction, which could be substrate adsorption, the surface reaction itself, or product desorption. researchcommons.org

Stereochemical Control Mechanisms and Rational Design in Asymmetric Transformations

Achieving control over the three-dimensional arrangement of atoms (stereochemistry) is a central goal in modern organic synthesis, particularly for chiral molecules like this compound. Asymmetric synthesis aims to produce a single stereoisomer in excess over others. bccollegeasansol.ac.inslideshare.net This is often accomplished using chiral catalysts or chiral auxiliaries that guide the reaction toward the desired stereochemical outcome. york.ac.uknumberanalytics.com

In the context of this compound synthesis, stereochemical control can be exerted during C-N bond formation. For instance, in photoinduced, copper-catalyzed enantioconvergent alkylations, a chiral bisphosphine-copper complex can be used to couple a racemic (a 50:50 mixture of enantiomers) tertiary electrophile with an aniline. caltech.edu The chiral catalyst environment facilitates the formation of the C-N bond with good enantioselectivity, meaning one enantiomer of the product is preferentially formed. caltech.edu The effectiveness of such a reaction is measured by the enantiomeric excess (e.e.) or diastereomeric excess (d.e.). york.ac.uk

The rational design of these transformations relies on understanding how the catalyst or auxiliary interacts with the substrate to create a diastereomeric transition state with a lower activation energy for the formation of one product isomer over the other. bccollegeasansol.ac.inmdpi.com

| Factor | Mechanism of Control | Desired Outcome |

| Chiral Catalyst | The catalyst, often a metal complex with chiral ligands, creates a chiral environment that preferentially binds or activates the substrate to react in a specific orientation. caltech.edunih.gov | High enantiomeric or diastereomeric excess of the target this compound stereoisomer. |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the achiral substrate. It directs the stereochemical course of the reaction and is subsequently removed. bccollegeasansol.ac.innumberanalytics.com | Formation of a specific diastereomer, which after removal of the auxiliary, yields the desired enantiomerically pure product. |

| Reaction Conditions | Parameters such as solvent, temperature, and additives can influence the stability of diastereomeric transition states, thereby affecting the stereochemical outcome. mdpi.com | Optimization of conditions to maximize the stereoselectivity of the transformation. |

| Substrate Structure | The inherent structure of the substrates can influence the stereochemical preference of a reaction, a phenomenon known as substrate control. bccollegeasansol.ac.in | The catalyst must either amplify or override the substrate's inherent preference to achieve the desired stereochemistry. nih.gov |

This table summarizes key strategies and factors involved in controlling the stereochemistry of chemical reactions.

Identification and Characterization of Reaction Intermediates and Transition States

In the photoinduced, copper-catalyzed synthesis relevant to this compound, mechanistic studies have successfully identified key reaction intermediates. caltech.edu Through various analytical techniques, a chiral copper(II)–anilido complex has been characterized as a crucial intermediate. caltech.edu This species is proposed to be the entity that intercepts a tertiary organic radical, also an intermediate, to forge the final C-N bond. caltech.edu

The characterization of these intermediates and the transition states that connect them often requires a combination of experimental and computational methods.

Experimental Techniques: Methods like in-situ spectroscopy (NMR, IR) and reaction calorimetry can monitor the concentration of species over time, providing evidence for the existence of intermediates. wikipedia.org

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways. mdpi.comnih.gov These calculations can determine the relative energies of proposed intermediates and transition states, helping to elucidate the most likely reaction pathway and the origin of selectivity. nsf.govmdpi.com For example, calculations can model the transition states for the formation of different stereoisomers, with the lower energy transition state corresponding to the major product observed experimentally. mdpi.com

| Species | Type | Role in Proposed Mechanism | Method of Identification |

| Copper(I) Complex (CuA) | Active Catalyst | Initiates the catalytic cycle. caltech.edu | Experimental (synthesis and use in control reactions). caltech.edu |

| Chiral Copper(II)–Anilido Complex | Reaction Intermediate | Couples with the organic radical to form the C-N bond with stereocontrol. caltech.edu | Mechanistic and spectroscopic studies. caltech.edu |

| Tertiary Organic Radical | Reaction Intermediate | The electrophilic partner in the key C-N bond-forming step. caltech.edu | Proposed based on reaction conditions (photoinduction) and product formation. caltech.edu |

| Diastereomeric Transition States | Transition State | Determines the stereochemical outcome of the reaction; the difference in their free energies dictates the enantiomeric or diastereomeric ratio of the product. mdpi.com | Theoretical (e.g., DFT calculations). mdpi.com |

This table lists key intermediates and transition states implicated in the copper-catalyzed synthesis of this compound and related compounds.

Analysis of Catalyst-Substrate Interactions and Mechanistic Roles

The function of a catalyst is to provide an alternative, lower-energy reaction pathway. This is achieved through specific interactions between the catalyst and the substrates. Understanding these interactions at a molecular level is crucial for explaining the catalyst's role in rate acceleration and selectivity. nsf.govmdpi.com

In the copper-catalyzed amination reactions for synthesizing this compound, the bisphosphine-copper complex serves as the catalyst. caltech.edu The interaction begins with the coordination of reactants to the copper center. The nature of the ligands attached to the copper ion, such as the bisphosphine ligand, is critical. These ligands modulate the electronic properties and steric environment of the metal center, which in turn dictates the catalyst's activity and the stereoselectivity of the reaction. caltech.edunih.gov

Theoretical studies, often employing DFT calculations, are invaluable for analyzing these interactions. mdpi.com For example, in bifunctional organocatalysts like thioureas or squaramides, non-covalent interactions such as hydrogen bonding play a dominant role. mdpi.com A catalyst might have a hydrogen-bond donor site that activates an electrophile and a basic site that deprotonates a nucleophile, bringing both reactants together in a highly organized transition state. mdpi.com

In the copper-catalyzed system, the key interactions involve:

Coordination: The aniline nucleophile and/or the alkyl electrophile precursor coordinate to the copper center. nsf.gov

Activation: The catalyst facilitates the cleavage of the carbon-halogen bond in the electrophile and the N-H bond in the aniline. caltech.edu

Stereodirection: The chiral ligands on the copper catalyst create a defined three-dimensional space. This environment forces the substrates to approach each other in a specific orientation, leading to the preferential formation of one stereoisomer. mdpi.comnih.gov This is exemplified by the formation of a well-defined chiral copper(II)-anilido intermediate that dictates the stereochemistry of the subsequent C-N bond formation. caltech.edu

| Catalyst Component | Substrate Moiety | Type of Interaction | Mechanistic Role |

| Copper(I) Ion | Aniline / Alkyl Halide | Coordination / Redox Activity | Serves as the central organizing and reactive element of the catalyst. caltech.edu |

| Chiral Bisphosphine Ligand | Substrates in proximity to the Cu center | Steric and Electronic Influence | Creates the chiral environment necessary for asymmetric induction and stereocontrol. caltech.edu |

| Catalyst H-bond Donor (Hypothetical Organocatalyst) | Electrophile (e.g., Nitroalkene) | Hydrogen Bonding (e.g., O–H⋯O–N) | Increases the electrophilicity of the substrate, activating it for nucleophilic attack. mdpi.com |

| Catalyst Basic Site (Hypothetical Organocatalyst) | Nucleophile (e.g., Indole) | Deprotonation / Hydrogen Bonding | Increases the nucleophilicity of the substrate and orients it for the reaction. mdpi.com |

This table details the specific interactions between catalyst components and substrates and their functions in the reaction mechanism, drawing parallels from well-understood catalytic systems.

Advanced Spectroscopic Characterization of N,2 Diphenylbutanamide Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of N,2-diphenylbutanamide in solution. nih.gov It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the precise mapping of the molecule's framework. nih.gov

In a typical ¹³C NMR spectrum of an this compound derivative, distinct signals corresponding to the various carbon atoms can be observed. spectrabase.com For instance, the carbonyl carbon of the amide group would appear at a characteristic downfield chemical shift, while the carbons of the phenyl rings and the aliphatic butane (B89635) chain would resonate at specific upfield regions. spectrabase.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. Furthermore, advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions between protons, providing critical data for determining the molecule's preferred conformation in solution. future4200.com These experiments can help define the relative orientation of the two phenyl rings and the conformation of the butanamide backbone. future4200.comdigitellinc.com The study of conformational dynamics is vital, as different spatial arrangements of the molecule can influence its properties and interactions. future4200.comdigitellinc.com

Table 1: Representative ¹³C NMR Data for a Diphenylbutanamide Derivative

| Carbon Atom | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~170-175 |

| Aromatic (C-Ar) | ~125-145 |

| Aliphatic (CH, CH₂, CH₃) | ~10-60 |

Note: The exact chemical shifts can vary depending on the specific substitution pattern and the solvent used.

Mass Spectrometry (MS) Techniques for Molecular Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight of this compound and to study its fragmentation patterns. lcms.cz High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule with a high degree of confidence. rsc.orgvulcanchem.com

When subjected to ionization in a mass spectrometer, this compound will form a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), the mass-to-charge ratio (m/z) of which confirms the compound's molecular weight. ucsd.edunih.gov

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. lcms.czresearchgate.net In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure. researchgate.netspectroscopyonline.com Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and cleavage of the amide bond itself. libretexts.org Analysis of these fragments provides valuable information about the different structural components of this compound. researchgate.netresearchgate.net

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | Description |

| [M-C₆H₅]⁺ | Loss of a phenyl group |

| [M-CONHR]⁺ | Cleavage of the amide bond |

| [C₆H₅CH(CH₂CH₃)]⁺ | Fragment corresponding to the 2-phenylbutyl group |

Note: R represents the substituent on the amide nitrogen. The observed fragments and their relative intensities can vary based on the ionization method and collision energy.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.orglibretexts.org This technique requires a single crystal of the compound, which, when irradiated with X-rays, produces a unique diffraction pattern. nih.gov By analyzing this pattern, scientists can calculate the electron density distribution within the crystal and thereby determine the exact positions of all atoms, bond lengths, and bond angles. wikipedia.orgnih.gov

For this compound derivatives, a crystal structure analysis would reveal the conformation of the molecule in the solid state, including the torsion angles of the phenyl rings relative to each other and to the butanamide chain. mdpi.com It would also provide information on intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the crystal lattice. mdpi.comiucr.org Such detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies. mdpi.comresearchgate.net

Table 3: Illustrative Crystallographic Data for a Diphenylbutanamide Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95° |

| Dihedral Angle (Phenyl-Phenyl) | 58° |

Note: These values are hypothetical and would be specific to a particular crystalline form of a this compound derivative. mdpi.com

Advanced Optical Spectroscopies (e.g., UV-Vis, FT-IR, Circular Dichroism) for Specific Structural Feature Analysis

A range of optical spectroscopic techniques can be employed to probe specific structural features of this compound. nih.govnih.gov

FT-IR Spectroscopy : Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. researchgate.net The this compound molecule will exhibit characteristic vibrational frequencies, such as the C=O stretching of the amide group (typically around 1650 cm⁻¹), N-H stretching (if a secondary amide), and C-H stretching from the aromatic and aliphatic portions. nih.gov

Circular Dichroism (CD) Spectroscopy : For chiral derivatives of this compound, circular dichroism (CD) spectroscopy is a powerful tool for studying their stereochemistry. genesilico.pl CD measures the differential absorption of left- and right-circularly polarized light. libretexts.org Chiral molecules will produce a characteristic CD spectrum that can be used to determine the absolute configuration of stereocenters and to study conformational changes in solution. genesilico.plresearchgate.netphotophysics.com

Table 4: Characteristic Spectroscopic Data for this compound Systems

| Spectroscopic Technique | Feature | Typical Wavelength/Wavenumber |

| UV-Vis | π → π* transitions of phenyl rings | 200-280 nm |

| FT-IR | C=O stretch (amide) | 1630-1680 cm⁻¹ |

| FT-IR | N-H stretch (secondary amide) | 3200-3400 cm⁻¹ |

| FT-IR | C-H stretch (aromatic) | 3000-3100 cm⁻¹ |

| FT-IR | C-H stretch (aliphatic) | 2850-3000 cm⁻¹ |

Computational Chemistry and Molecular Modeling of N,2 Diphenylbutanamide Architectures

Quantum Mechanical Calculations (Density Functional Theory, ab initio methods) for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and predicting the reactivity of N,2-diphenylbutanamide. wikipedia.org Ab initio methods, derived from first principles, solve the electronic Schrödinger equation without empirical parameters, offering high accuracy. wikipedia.org Hartree-Fock (HF) is the simplest ab initio method, though more computationally intensive methods that include electron correlation, such as Møller-Plesset perturbation theory (MP) and coupled cluster (CC), provide more accurate results. wikipedia.org DFT, a computationally more feasible alternative, has become a standard for predicting molecular properties. peerj.com

For this compound, these calculations can elucidate the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack, thereby forecasting the molecule's reactivity. For instance, DFT calculations can be employed to predict reaction energies and barriers, although the accuracy can be method-dependent. peerj.com The choice of functional and basis set in DFT is critical; for example, hybrid functionals like B3LYP are widely used, and the inclusion of dispersion corrections (e.g., DFT-D3) can improve the accuracy of results, especially for systems with significant non-covalent interactions. peerj.com

Table 1: Comparison of Common Quantum Mechanical Methods

| Method | Description | Computational Cost | Key Application for this compound |

| Hartree-Fock (HF) | A foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org | N⁴ (N = number of basis functions) | Initial geometry optimizations and wavefunction generation. wikipedia.org |

| Møller-Plesset (MP2) | Incorporates electron correlation via perturbation theory, improving upon the HF approximation. peerj.com | N⁵ | More accurate energy and property calculations. peerj.com |

| Density Functional Theory (DFT) | A method based on the electron density rather than the wavefunction, offering a good balance of accuracy and computational cost. peerj.com | N³-N⁴ | Prediction of electronic properties, geometries, and vibrational frequencies. peerj.com |

| Coupled Cluster (CCSD(T)) | A highly accurate ab initio method that includes single, double, and perturbative triple excitations. peerj.com | N⁷ | High-accuracy benchmark calculations. peerj.com |

Conformational Analysis and Potential Energy Landscapes

The flexibility of the butanamide backbone and the presence of two phenyl rings in this compound give rise to a complex conformational landscape. Understanding this landscape is essential as the molecule's biological activity and physical properties are often dictated by the populations of its low-energy conformers. plos.org

Computational methods are employed to perform a systematic search of the conformational space to identify stable conformers and the transition states that connect them. This exploration generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. nih.gov The minima on this surface correspond to stable conformations, while saddle points represent transition states between them. wuxiapptec.com

Techniques like molecular dynamics (MD) simulations can explore the conformational space by simulating the atomic motions over time. plos.org The resulting trajectory can be used to construct a free energy landscape, which provides a statistical representation of the probability of finding the molecule in a particular conformation at a given temperature. nih.gov This is particularly important for understanding dynamic processes and the equilibrium between different conformational states in solution. For complex molecules, the landscape can be rugged with many local minima, and the system may exhibit kinetic partitioning, where it gets trapped in a metastable state. aps.orgresearchgate.net

Table 2: Key Parameters in Conformational Analysis of this compound

| Parameter | Description | Method of Determination | Significance |

| Dihedral Angles | Rotation around single bonds, particularly the C-C and C-N bonds of the butanamide backbone. | Potential Energy Scans, Molecular Dynamics | Determines the overall shape and steric hindrance of the molecule. |

| Relative Energies | The energy difference between various conformers. | QM calculations (e.g., DFT, MP2) | Indicates the relative stability and population of each conformer at equilibrium. |

| Energy Barriers | The energy required to transition from one conformer to another. | Transition State Searches | Governs the kinetics of conformational interconversion. nih.gov |

Theoretical Studies of Intermolecular Association Phenomena

The way this compound interacts with other molecules, such as solvent molecules or biological receptors, is governed by intermolecular forces. Theoretical studies are invaluable for characterizing these non-covalent interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking interactions from the phenyl rings. nih.gov

Quantum mechanical calculations can be used to determine the binding energies of dimers or larger clusters of this compound, providing insight into its aggregation behavior. nih.gov Similarly, QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to study the interaction of this compound with a larger environment, like a protein binding site. nih.gov In this approach, the ligand (this compound) is treated with a high level of theory (QM), while the surrounding environment is treated with a more computationally efficient method (MM). nih.gov

Molecular dynamics simulations are also instrumental in studying intermolecular association. By simulating this compound in a solvent box (e.g., water), one can observe how the solvent molecules arrange around the solute and how this solvation structure influences the solute's conformation and properties. frontiersin.org For instance, studies on similar molecules have shown that the inclusion of explicit solvent molecules is crucial for accurately predicting chiroptical properties. frontiersin.org

Prediction of Spectroscopic Signatures and Derived Molecular Properties (e.g., ECD, VCD)

Computational chemistry plays a pivotal role in the interpretation and prediction of spectroscopic data. For chiral molecules like this compound, chiroptical spectroscopies such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are particularly powerful for stereochemical analysis. nih.govencyclopedia.pub

Time-dependent DFT (TD-DFT) is a widely used method for calculating ECD spectra, which arise from the differential absorption of left and right circularly polarized light by chiral molecules in the UV-Vis region. grafiati.com By comparing the computationally predicted ECD spectrum with the experimental one, the absolute configuration of a chiral center can be determined. mdpi.com The accuracy of the predicted spectrum depends on the chosen functional, basis set, and proper conformational averaging. grafiati.commdpi.com

Similarly, VCD spectra, which measure the differential absorption of circularly polarized infrared light, can be predicted using DFT calculations of vibrational frequencies and rotational strengths. VCD is highly sensitive to the molecule's three-dimensional structure, including its conformation in solution. frontiersin.org The combination of experimental and theoretical VCD and ECD provides a robust method for structural elucidation. grafiati.com

Table 3: Computational Prediction of Spectroscopic Properties

| Spectroscopy | Computational Method | Information Obtained |

| Electronic Circular Dichroism (ECD) | TD-DFT grafiati.com | Electronic transitions, absolute configuration. mdpi.com |

| Vibrational Circular Dichroism (VCD) | DFT | Vibrational modes, conformational analysis, absolute configuration. frontiersin.org |

| Nuclear Magnetic Resonance (NMR) | DFT (GIAO method) | Chemical shifts, coupling constants, structural verification. |

Computational Mechanistic Analysis and Transition State Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms at the molecular level. For reactions involving this compound, computational mechanistic analysis can identify the elementary steps, intermediates, and transition states involved. wuxiapptec.com

Transition state (TS) theory provides the framework for understanding reaction rates. wuxiapptec.com A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier of a reaction. nih.gov Locating transition states computationally is more challenging than finding energy minima, but it is essential for a quantitative understanding of reaction kinetics. nih.gov

Methods like DFT can be used to calculate the geometries and energies of reactants, products, and transition states. chemrxiv.org The calculated activation energy can then be used to estimate the reaction rate constant. Recent advances have seen the use of machine learning models trained on quantum chemical data to accelerate the prediction of reaction barriers and transition state geometries. nih.govrsc.org For this compound, this could involve modeling its synthesis, degradation, or metabolic pathways.

Chemical Applications and Further Derivatization of the N,2 Diphenylbutanamide Scaffold

N,2-Diphenylbutanamide as a Core Building Block in Complex Chemical Synthesis

The this compound scaffold and its immediate precursors, such as 4-bromo-2,2-diphenylbutanenitrile, are fundamental starting materials for constructing more elaborate molecular architectures. Their utility is particularly evident in the synthesis of pharmacologically active agents, including opioid receptor agonists and dual-target ligands.

Researchers have utilized 4-bromo-2,2-diphenylbutanenitrile as a key building block for creating novel analogs of loperamide (B1203769), a peripherally acting μ-opioid receptor (MOR) agonist. nih.govnih.gov In these syntheses, the diphenylbutanenitrile core is N-alkylated with various substituted piperidines. nih.gov For example, reaction with 4-(4-chlorophenyl)-4-hydroxypiperidine initiates a sequence that leads to loperamide and its derivatives. nih.gov The subsequent hydrolysis of the nitrile group to a primary amide (butanamide) or a tertiary amide (N,N-dimethylbutanamide) completes the synthesis of these complex molecules. nih.gov

The scaffold is also central to the development of innovative dual-target ligands, which aim to modulate multiple biological targets simultaneously. In one such approach, the N,N-dimethyl-2,2-diphenylbutanamide moiety serves as the MOR agonist pharmacophore, which is then tethered to a dopamine (B1211576) D3 receptor (D3R) antagonist pharmacophore. nih.govvastprotech.com This "bivalent" or "scaffold hybridization" strategy links the two distinct pharmacophoric units, creating a single chemical entity with a novel pharmacological profile. nih.govworktribe.com The synthesis of these complex molecules relies on the foundational diphenylbutanamide structure, which is modified and coupled to the second pharmacophore. nih.gov

Furthermore, the diphenylbutanamide framework is integral to the synthesis of imidafenacin (B1671753) (KRP-197/ONO-8025), a therapeutic agent for urinary incontinence. nih.govnewdrugapprovals.org The synthesis starts with the reaction of 4-bromo-2,2-diphenylbutanenitrile with 2-methylimidazole, followed by hydrolysis of the nitrile to the corresponding butanamide, yielding the final active molecule. newdrugapprovals.org

Synthesis of Analogs for Analytical Research and Reference Standards

The precise identification and quantification of drugs and their metabolites are crucial in pharmaceutical development and clinical monitoring. This often requires the synthesis of authentic reference standards, including potential metabolites and process impurities. The this compound scaffold is instrumental in preparing such analytical standards.

For instance, to support the development of imidafenacin (KRP-197/ONO-8025), six of its presumed human metabolites were chemically synthesized to serve as authentic reference compounds. nih.govitic-sci.com This allowed for the unambiguous confirmation of the metabolite structures identified in biological samples. The syntheses of these metabolites involved modifications to the core 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide structure, such as N-glucuronidation or transformations starting from 4-amino-2,2-diphenylbutanamide. nih.govnih.gov The availability of these standards was essential for developing and validating bioanalytical methods to study the drug's metabolism in humans. researchgate.net

Similarly, various analogs and impurities of loperamide, which are based on the N,N-dimethyl-2,2-diphenylbutanamide core, have been synthesized for analytical purposes. synzeal.comanalyticachemie.in These compounds, such as Loperamide EP Impurity A (4-[4-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide), are used for analytical method development, validation, and routine quality control of the pharmaceutical product. synzeal.com The synthesis of these reference materials ensures the accuracy and reliability of quality testing for loperamide. atlanchimpharma.comjournalgrid.com

| Parent Compound | Synthesized Analog/Metabolite | Intended Analytical Use | Reference |

|---|---|---|---|

| Imidafenacin (KRP-197/ONO-8025) | Six presumed human metabolites (e.g., N-glucuronide) | Structural confirmation and reference standards for bioanalytical method validation | nih.govitic-sci.comresearchgate.net |

| Loperamide | Loperamide EP Impurity A | Reference standard for method development, validation, and quality control | synzeal.com |

| Loperamide | Anhydroloperamide (Impurity H) | Pharmaceutical reference standard for impurity profiling | analyticachemie.in |

Radiochemical Synthesis and Labeling of Diphenylbutanamide Derivatives for Chemical Research

Radiolabeled compounds are indispensable tools in chemical and biomedical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). mdpi.com The this compound scaffold has been successfully labeled with radionuclides to create PET radiotracers for studying biological processes.

A prominent example is the synthesis of [¹¹C]N-desmethyl-loperamide ([¹¹C]3), a radiotracer developed to image the function of the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier. nih.govacs.org The synthesis involves a multi-step preparation of a specific amide precursor, 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide (2). nih.gov This precursor is designed to have a secondary amine that can be methylated in the final radiolabeling step.

The synthesis of the precursor (2) begins with the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-bromo-2,2-diphenylbutyronitrile. The resulting nitrile intermediate is then hydrolyzed using potassium hydroxide (B78521) in tert-butanol (B103910) to yield the required secondary amide precursor. nih.gov

The radiolabeling step is achieved through the N-[¹¹C]methylation of the precursor (2) using [¹¹C]methyl triflate ([¹¹C]CH₃OTf) or [¹¹C]iodomethane. nih.govnih.gov This reaction rapidly incorporates the short-lived carbon-11 (B1219553) isotope (t½ ≈ 20.3 min) onto the amide nitrogen, producing the final radiotracer. nih.govresearchgate.net The entire automated radiosynthesis, including purification, can be completed in approximately 35-40 minutes, providing [¹¹C]N-desmethyl-loperamide with high radiochemical purity and specific activity suitable for preclinical and clinical PET studies. nih.gov

| Radiotracer | Precursor | Radiolabeling Reagent | Radiochemical Yield (RCY) | Reference |

|---|---|---|---|---|

| [¹¹C]N-Desmethyl-loperamide | 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide | [¹¹C]CH₃I or [¹¹C]CH₃OTf | 18-32% (decay-corrected) | nih.govnih.gov |

Exploration of Structure-Reactivity Relationships within the Diphenylbutanamide Class

Understanding how structural modifications affect the chemical reactivity of the this compound scaffold is essential for optimizing synthetic routes and designing new derivatives. While formal quantitative structure-reactivity relationship (QSRR) studies on this specific class are not widely published, synthetic reports provide valuable insights into these relationships.

The reactivity of the butanamide backbone is influenced by the substituents on both the phenyl rings and the amide nitrogen. For example, during the synthesis of loperamide analogs, the hydrolysis of the precursor nitrile to the primary amide is a critical step. nih.gov The conditions required for this transformation (e.g., potassium hydroxide in butanol at 100 °C) indicate the stability of the nitrile group, which is sterically hindered by the two adjacent phenyl rings. nih.gov

Furthermore, the nature of the group at the 4-position of the butanamide chain significantly dictates the synthetic strategy. The use of 4-bromo-2,2-diphenylbutanenitrile or the corresponding butyric acid as an electrophile allows for N-alkylation of various amines, a key step in building complex analogs. nih.govnih.gov However, the reactivity can be modulated. In one study, attempts to couple 4-bromo-2,2-diphenylbutanoic acid directly with an amine were unsuccessful. nih.gov This led to the development of a multi-step method involving protection of the carboxylic acid as a methyl ester to facilitate the coupling, demonstrating how functional group manipulation is used to overcome reactivity challenges within the scaffold. nih.gov

In the context of cycloaddition reactions, the electronic properties of the scaffold can be tuned. While not directly involving this compound, related studies on other systems show that attaching electron-withdrawing or electron-donating groups to aromatic rings can dramatically alter the feasibility and regioselectivity of reactions like the Diels-Alder cycloaddition. rsc.orgnih.govconicet.gov.ar Such principles are applicable to the diphenylbutanamide class, where modification of the phenyl rings could influence the reactivity of other functional groups on the molecule.

Development of Novel Synthetic Methodologies Utilizing Diphenylbutanamide Precursors and Intermediates

The this compound scaffold and its precursors are not only used in established synthetic routes but also serve as substrates for developing novel synthetic methodologies. These new strategies aim to improve efficiency, expand chemical diversity, and access novel molecular architectures.

One innovative approach is the "build-couple-transform" paradigm, a strategy for generating libraries of compounds with high scaffold diversity. acs.orgnih.govnih.gov While not demonstrated specifically on this compound, this methodology provides a blueprint for its application. A core template, such as a derivative of diphenylbutanamide, could be synthesized (build), coupled with various building blocks (couple), and then subjected to a range of chemical transformations (transform) to create a diverse library of related but structurally distinct compounds. acs.orgnih.gov For example, a 4-oxo-2-butenamide scaffold has been shown to undergo numerous transformations including cyclizations, reductions, and 1,4-additions, a concept applicable to a functionalized diphenylbutanamide precursor. acs.orgnih.gov

The synthesis of dual-target MOR-D3R ligands also represents a novel synthetic application. nih.govnih.gov This involves developing specific strategies to link the diphenylbutanamide pharmacophore to a second, distinct chemical moiety. This often requires multi-step procedures involving the initial synthesis of the diphenylbutanamide core, followed by functionalization and coupling reactions to attach the linker and the second pharmacophore, showcasing a sophisticated use of the scaffold as a platform for creating complex, multi-functional molecules. nih.govnih.gov

Furthermore, research into new catalytic methods, such as photoinduced copper-catalyzed amination, utilizes precursors that share structural motifs with diphenylbutanamide derivatives (e.g., α-aryl carboxylic acids). caltech.edu The development of such reactions provides new tools that could be applied to the synthesis and derivatization of the this compound scaffold itself, potentially enabling milder and more efficient routes to novel analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.